(5-Bromo-4-methoxypyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-4-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWZOOSWYANIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 4 Methoxypyridin 2 Yl Methanol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of (5-Bromo-4-methoxypyridin-2-yl)methanol reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary bond constructions to consider are the introduction of the hydroxymethyl, methoxy (B1213986), and bromo substituents onto the pyridine (B92270) core.
A logical primary disconnection is the C-C bond of the hydroxymethyl group, which can be retrosynthetically traced back to a corresponding carboxylic acid, ester, or aldehyde at the C2 position. This precursor, a 2-functionalized 5-bromo-4-methoxypyridine, would then require the regioselective introduction of the bromo and methoxy groups.
Alternatively, the C-Br and C-O bonds can be disconnected. This approach would involve the sequential functionalization of a pre-existing pyridine ring. For instance, a 4-methoxypyridin-2-yl)methanol intermediate could be selectively brominated at the C5 position. Conversely, a 5-bromopyridin-2-yl)methanol could undergo selective methoxylation at the C4 position. The feasibility of these approaches hinges on the directing effects of the substituents already present on the pyridine ring.
A more fundamental disconnection involves the construction of the pyridine ring itself from acyclic precursors. However, for a relatively simple substitution pattern as seen in the target compound, the functionalization of a pre-existing pyridine core is generally a more common and efficient strategy.
Classical and Established Synthetic Pathways
The synthesis of this compound can be achieved through various established methods, which can be broadly categorized into multi-step syntheses from simple pyridine precursors and functional group interconversions on more complex pyridine scaffolds.
Multi-step syntheses provide a versatile approach to construct the target molecule from commercially available and structurally simpler pyridine derivatives. These routes often involve a sequence of reactions to introduce the desired substituents in a controlled manner.
One such pathway may commence with a readily available substituted pyridine, such as 2-amino-4-chloropyridine. A possible synthetic sequence could involve:
Bromination: Introduction of a bromine atom at the C5 position.
Diazotization and Chlorination: Conversion of the amino group at C2 to a chloro group.
Methoxylation: Substitution of the chloro group at C4 with a methoxy group.
Functionalization at C2: Conversion of the C2 chloro group to a hydroxymethyl group, potentially via a Grignard reaction followed by oxidation or through a palladium-catalyzed carbonylation and subsequent reduction.
A documented synthesis leading to a related compound starts with 3-bromo-2-chloro-4-methyl-5-nitropyridine. This precursor undergoes a series of transformations including reduction of the nitro group, diazotization, and substitution reactions to build up the desired functionality.
| Starting Material | Key Intermediates | Reagents and Conditions | Final Product Functionality |
| 2-Amino-4-chloropyridine | 2-Amino-5-bromo-4-chloropyridine, 5-Bromo-2,4-dichloropyridine | 1. N-Bromosuccinimide (NBS) 2. NaNO₂, CuCl₂ 3. NaOMe | Dichlorinated bromo-pyridine |
| 3-Bromo-2-chloro-4-methyl-5-nitropyridine | Methyl-3-bromo-4-methyl-5-aminopicolinate | Fe, Acetic Acid, Methanol (B129727) | Amino-picolinate ester |
This table illustrates potential starting points and key transformations in multi-step synthetic sequences.
Functional group interconversions (FGIs) are crucial steps in the synthesis of complex molecules, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, several FGIs are of high importance.
A key transformation is the conversion of a substituent at the C2 position into a hydroxymethyl group. For example, a carboxylic acid or an ester at this position can be readily reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Another critical FGI is the introduction of the methoxy group. This is often achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a chlorine or bromine atom, with sodium methoxide (B1231860). The reactivity of the pyridine ring towards nucleophilic substitution is influenced by the electronic nature of the other substituents.
The conversion of an amino group into a bromine atom can be accomplished via a Sandmeyer reaction, which involves diazotization of the amine with a nitrite (B80452) source in the presence of a mineral acid, followed by treatment with a copper(I) bromide salt.
| Functional Group Transformation | Reagents | Position on Pyridine Ring |
| -COOH to -CH₂OH | LiAlH₄ | C2 |
| -Cl to -OCH₃ | NaOMe | C4 |
| -NH₂ to -Br | NaNO₂, HBr, CuBr | C5 |
This table summarizes key functional group interconversions relevant to the synthesis of the target compound.
Regioselective Synthesis Strategies
The precise placement of substituents on the pyridine ring is paramount for the successful synthesis of this compound. Regioselective strategies ensure that the functional groups are introduced at the desired positions, avoiding the formation of isomeric byproducts.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the use of a directing group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The resulting lithiated intermediate can then be trapped with an electrophile to introduce a new substituent with high regiocontrol.
For a pyridine scaffold, the nitrogen atom itself can act as a directing group, but its influence can be weak and lead to nucleophilic addition of the organolithium reagent. Therefore, more potent directing groups are often employed. A methoxy group can serve as a DMG, directing lithiation to the adjacent C3 position. However, in the target molecule, the desired functionalization is not ortho to the methoxy group.
A more relevant strategy could involve the use of a directing group at the C2 position, such as an amide or a carbamate, to direct lithiation to the C3 position. Subsequent functionalization and manipulation of the directing group would be necessary to install the hydroxymethyl functionality. The choice of the organolithium base and reaction conditions is critical to favor deprotonation over nucleophilic addition.
The regioselective introduction of bromine and methoxy groups onto the pyridine ring is dictated by the electronic properties of the substituents already present.
Selective Bromination: The bromination of a substituted pyridine can proceed via electrophilic aromatic substitution. The position of bromination is directed by the activating and deactivating nature of the existing groups. A methoxy group is an activating group and directs electrophiles to the ortho and para positions. In a 4-methoxypyridine (B45360) system, this would direct bromination to the C3 and C5 positions. The presence of other substituents will further modulate this regioselectivity. For instance, in 2-amino-4-chloropyridine, bromination with N-bromosuccinimide occurs selectively at the C5 position.
Selective Methoxylation: The introduction of a methoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring and a good leaving group (e.g., a halogen) at the position of substitution. For example, the displacement of a chloride at the C4 position of a 5-bromo-2-chloropyridine (B1630664) with sodium methoxide would be a plausible route to introduce the methoxy group at the desired position. The pyridine nitrogen itself activates the C2 and C4 positions towards nucleophilic attack.
| Reaction | Reagent | Position of Functionalization | Directing/Activating Factors |
| Bromination | N-Bromosuccinimide (NBS) | C5 | Amino group at C2, Chloro at C4 |
| Methoxylation | Sodium Methoxide (NaOMe) | C4 | Pyridine nitrogen, leaving group at C4 |
This table outlines regioselective bromination and methoxylation strategies for pyridine rings.
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic strategies are increasingly focused on efficiency, selectivity, and sustainability. For a molecule such as this compound, with its specific substitution pattern, catalytic and green chemistry approaches offer significant advantages over classical methods. These advanced techniques not only improve reaction yields and reduce waste but also open avenues for novel molecular architectures.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful in the functionalization of heterocyclic compounds like pyridine. acs.orgnih.gov The bromine atom on the pyridine ring of this compound is a prime site for such reactions, allowing for the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds, typically involving a palladium catalyst to couple an organohalide with a boronic acid. wikipedia.orgnih.gov For a substrate like a 5-bromopyridine derivative, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position. researchgate.netresearchgate.net The reaction is highly valued for its mild conditions and tolerance of various functional groups, which is crucial when dealing with a multifunctional molecule like this compound. mdpi.com
Another key reaction is the Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgjk-sci.com This reaction would enable the introduction of an alkynyl group at the 5-position of the pyridine ring, providing a gateway to further transformations. soton.ac.uk Studies on bromopyridines have demonstrated the feasibility of this reaction under mild, often room-temperature, conditions. jk-sci.comsoton.ac.uk
The following table summarizes representative conditions for these cross-coupling reactions on bromopyridine scaffolds.
| Reaction | Catalyst System | Typical Substrates | Key Advantages |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Bromopyridines, Arylboronic acids | Mild conditions, High functional group tolerance, Commercially available reagents. wikipedia.orgmdpi.com |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Bromopyridines, Terminal alkynes | Direct introduction of alkynyl groups, Mild reaction conditions. wikipedia.orgjk-sci.com |
These catalytic methods are instrumental in diversifying the structures that can be derived from this compound, making it a valuable building block in discovery chemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds, including pyridine derivatives. eurekaselect.com The main advantages stem from the efficient and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. nih.govresearchgate.net
In the context of synthesizing substituted pyridines, microwave irradiation can be applied to various reaction types, including multicomponent reactions that assemble the pyridine ring in a single step. jocpr.comnih.gov These methods are recognized as green chemistry tools because they often require less solvent and energy. nih.gov
A comparative study between conventional heating and microwave-assisted synthesis for a one-pot, four-component reaction to produce pyridine derivatives highlighted significant improvements. nih.gov The microwave-assisted approach resulted in excellent yields (82–94%) in very short reaction times (2–7 minutes), whereas the conventional method required much longer times (6–9 hours) to achieve lower yields (71–88%). nih.gov
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
| Reaction Time | 6–9 hours | 2–7 minutes |
| Product Yield | 71–88% | 82–94% |
| Energy Consumption | Higher | Lower |
| Solvent Usage | Often requires larger volumes | Can be performed with less solvent or solvent-free |
The data clearly demonstrates that microwave-assisted synthesis offers a more efficient and environmentally friendly alternative for the production of pyridine derivatives. javeriana.edu.cojaveriana.edu.co
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For pyridine derivative synthesis, this includes the use of eco-friendly catalysts, alternative reaction media, and solvent-free conditions. researchgate.netrsc.org
One prominent approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net For instance, nano-magnetic catalysts have been employed for the synthesis of pyrido[2,3-d]pyrimidines under neat (solvent-free) conditions, offering high yields and short reaction times. researchgate.net Chitosan, a biodegradable polymer, has also been explored as an eco-friendly heterogeneous catalyst for certain reactions leading to pyridine derivatives. researchgate.net
Solvent-free synthesis, often performed by heating a mixture of neat reactants, represents a significant step towards greener processes by eliminating the environmental and safety hazards associated with organic solvents. conicet.gov.arrsc.orgtandfonline.com Wells-Dawson heteropolyacids have been used as catalysts for the multicomponent synthesis of functionalized pyridines under solvent-free conditions at 80 °C, achieving yields of up to 99%. conicet.gov.ar Similarly, cobalt(II) chloride hexahydrate has been shown to be an efficient and recyclable catalyst for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines. tandfonline.com
These protocols offer sustainable alternatives for the synthesis of complex molecules like this compound and its derivatives, aligning with the goals of modern, environmentally conscious chemistry.
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. For a molecule like this compound, the hydroxymethyl group offers a potential site for introducing chirality. Asymmetric reduction of a corresponding ketone precursor, (5-bromo-4-methoxypyridin-2-yl)(oxo)methane, would yield a chiral alcohol.
Transition-metal-catalyzed asymmetric reduction of ketones is a well-established and highly efficient method for producing chiral alcohols. thieme-connect.comwikipedia.org These reactions typically employ a chiral ligand coordinated to a metal center (such as ruthenium, rhodium, or iridium) to induce enantioselectivity in the hydrogenation process. thieme-connect.com The methods can be broadly categorized into hydrogenation (using H₂ gas), transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid), and hydrosilylation. thieme-connect.com
The enantioselective reduction of 2-acylpyridines, in particular, has been a subject of interest due to the importance of the resulting chiral 2-pyridinemethanol (B130429) scaffolds in chiral ligands and biologically active molecules. thieme-connect.com For example, baker's yeast has been used for the asymmetric reduction of enones containing a pyridyl ring to produce optically active α-substituted ketones, which could be precursors to chiral alcohols. scribd.com More advanced methods utilize visible-light-activated asymmetric alkylation of pyridine-based ketones to generate chiral tertiary alcohols with high enantiomeric excess. acs.org
The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
| Method | Catalyst/Reagent | Reductant | Key Feature |
| Asymmetric Hydrogenation | Ru-, Rh-, Ir-complexes with chiral ligands | H₂ gas | High atom economy, clean conversion. wikipedia.org |
| Asymmetric Transfer Hydrogenation | Chiral transition metal complexes | Isopropanol, Formic acid | Avoids the need for high-pressure H₂ gas. thieme-connect.com |
| Asymmetric Hydrosilylation | Rhodium catalysts with chiral ligands | Silanes | Mild conditions, followed by hydrolysis to yield the alcohol. wikipedia.org |
| Biocatalytic Reduction | Enzymes (e.g., from baker's yeast) | Glucose (in situ) | Environmentally benign, high selectivity. scribd.com |
By applying these asymmetric methods, it is possible to synthesize enantiomerically enriched (R)- or (S)-(5-Bromo-4-methoxypyridin-2-yl)methanol, significantly expanding the utility of this compound in chiral synthesis.
Purification and Isolation Techniques in Synthetic Production Workflows
The purification and isolation of the final product are critical steps in any synthetic workflow to ensure high purity, which is essential for subsequent applications. For a crystalline solid like this compound, several techniques can be employed.
Crystallization is a primary method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For pyridinemethanol compounds, crystallization can be effectively induced by adding an anti-solvent, such as heptane, to a solution of the compound in a solvent like toluene. google.com The process often involves gradual cooling to promote the formation of uniform, easily filterable crystals. google.com Seeding with a small amount of pure crystal can sometimes be used to initiate crystallization and control crystal size. google.com
Chromatography is another powerful purification technique. For pyridine derivatives, High-Performance Liquid Chromatography (HPLC) is a common analytical and preparative method. helixchrom.comhelixchrom.com Mixed-mode columns can be used to effectively separate pyridine, bromopyridine, and related compounds based on differences in their polarity, hydrophobicity, and ionic interactions. helixchrom.com For larger scale purification, column chromatography using silica (B1680970) gel is a standard procedure. A suitable solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is chosen to achieve good separation of the target compound from impurities.
The final isolated solid is typically dried under vacuum to remove any residual solvents. google.com The purity can then be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Chemical Reactivity and Derivatization Strategies for 5 Bromo 4 Methoxypyridin 2 Yl Methanol
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in (5-Bromo-4-methoxypyridin-2-yl)methanol is a key site for derivatization, allowing for the introduction of diverse functional groups through esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification of the Methanol (B129727) Moiety
The hydroxyl group can be readily converted into esters and ethers to introduce new functionalities or to protect the alcohol during subsequent reactions.
Esterification is typically achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield (5-bromo-4-methoxypyridin-2-yl)methyl acetate (B1210297). These ester groups can serve as protecting groups that are removable under basic conditions. alchemyst.co.uk
Etherification , such as the Williamson ether synthesis, involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. Silyl (B83357) ethers, which are common protecting groups, are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. alchemyst.co.uk
| Reaction Type | Reagent Example | Base | Product Example |
| Esterification | Acetyl Chloride | Pyridine | (5-bromo-4-methoxypyridin-2-yl)methyl acetate |
| Etherification | Benzyl Bromide | Sodium Hydride | 2-(benzyloxymethyl)-5-bromo-4-methoxypyridine |
| Silyl Ether Formation | TBDMSCl | Imidazole | 5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methoxypyridine |
Oxidation Reactions of the Primary Alcohol
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and triethylamine). These reactions furnish 5-bromo-4-methoxypyridine-2-carbaldehyde, a key intermediate for reactions such as Wittig olefination or reductive amination.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) can be employed to synthesize 5-bromo-4-methoxypyridine-2-carboxylic acid.
| Desired Product | Reagent Example | Typical Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature |
| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temperature |
| Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, heat |
| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to Room Temperature |
Nucleophilic Substitutions and Protecting Group Chemistry at the Methanol Site
While the hydroxyl group itself is a poor leaving group, it can be converted into a group that is readily displaced by nucleophiles. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with tosyl chloride or mesyl chloride in the presence of a base. The resulting tosylate or mesylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, including azides, cyanides, and amines.
Protecting group chemistry is crucial in multi-step syntheses involving this compound to ensure chemoselectivity. organic-chemistry.org The hydroxyl group must often be masked to prevent unwanted reactions during transformations elsewhere in the molecule, such as during cross-coupling reactions. Common protecting groups for primary alcohols include silyl ethers (TBDMS, TIPS), benzyl (Bn) ethers, and esters like acetate. alchemyst.co.uktcichemicals.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. organic-chemistry.org For example, a TBDMS ether is stable to many reaction conditions but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.com
Transformations of the Pyridine Ring
The substituted pyridine ring offers two primary sites for further modification: the bromine atom at the C5 position and the methoxy (B1213986) group at the C4 position.
Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Negishi)
The bromine atom on the pyridine ring is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for creating biaryl structures and tolerates a wide variety of functional groups. nih.govresearchgate.net For example, coupling with phenylboronic acid would yield (4-methoxy-5-phenylpyridin-2-yl)methanol.
Sonogashira Reaction: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes. libretexts.org Reacting this compound with phenylacetylene (B144264) under Sonogashira conditions would produce (4-methoxy-5-(phenylethynyl)pyridin-2-yl)methanol. The reaction can be performed under mild conditions and is used in the synthesis of complex molecules. wikipedia.orgnih.gov
Negishi Reaction: The Negishi coupling employs an organozinc reagent as the coupling partner with the bromopyridine, catalyzed by a palladium or nickel complex. orgsyn.org This reaction is known for its high functional group tolerance and is effective for creating C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. orgsyn.org
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |
| Suzuki | Arylboronic Acid | Pd(PPh3)4 | K3PO4 | Biaryl |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Triethylamine | Arylalkyne |
| Negishi | Organozinc Halide | Pd(PPh3)4 or Ni(dppe)Cl2 | N/A | Alkylated/Arylated Pyridine |
Functionalization and Modification of the Methoxy Group
The methoxy group on the pyridine ring influences the ring's electronic properties and can also be a site for chemical modification. The primary transformation for an aryl methoxy group is demethylation to reveal the corresponding hydroxyl group (a pyridinol).
This demethylation can be achieved under various conditions. Strong acids like hydrogen bromide (HBr) or boron tribromide (BBr3) are classic reagents for cleaving aryl methyl ethers. More selective methods have also been developed. For instance, treatment of 4-methoxypyridine (B45360) derivatives with L-selectride in refluxing THF has been shown to be effective for chemoselective demethylation. elsevierpure.comthieme-connect.com Another common method involves heating with molten pyridinium hydrochloride. researchgate.net The resulting 4-hydroxypyridine (B47283) derivative exists in equilibrium with its pyridone tautomer, which can influence its subsequent reactivity. The methoxy group also activates the pyridine ring, making it more electron-rich, which can affect the regioselectivity of other reactions on the ring. nih.govresearchgate.net
| Reagent | Conditions | Product |
| Boron Tribromide (BBr3) | Dichloromethane, low temperature | 5-bromo-4-hydroxy-2-(hydroxymethyl)pyridine |
| L-Selectride | THF, reflux | 5-bromo-4-hydroxy-2-(hydroxymethyl)pyridine |
| Pyridinium Hydrochloride | Heat (molten) | 5-bromo-4-hydroxy-2-(hydroxymethyl)pyridine |
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core
The pyridine ring in this compound possesses a unique arrangement of substituents that intricately governs its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions. The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, generally makes it less susceptible to electrophilic attack compared to benzene. However, the substituents—bromo, methoxy, and hydroxymethyl—exert significant electronic and steric influences that modulate this reactivity and direct the regiochemical outcome of such transformations.
Electrophilic Aromatic Substitution (EAS)
The pyridine nitrogen acts as a strong deactivating group towards electrophilic aromatic substitution, primarily through its inductive electron-withdrawing effect and by protonation in acidic media, which further enhances its deactivating nature. This deactivation is most pronounced at the C-2, C-4, and C-6 positions. Consequently, electrophilic substitution on pyridine, when it occurs, typically favors the C-3 and C-5 positions.
In the case of this compound, the directing effects of the existing substituents must be considered in concert. The methoxy group at C-4 is a potent activating group due to its +M (mesomeric) effect, donating electron density to the ring and stabilizing the cationic intermediate (the sigma complex). This effect is strongest at the positions ortho and para to the methoxy group, which are C-3 and C-5. The hydroxymethyl group at C-2 is generally considered a weakly deactivating group through its -I (inductive) effect. The bromo group at C-5 is a deactivating group via its -I effect but an ortho-, para-director due to its +M effect, although weaker than that of the methoxy group.
The interplay of these effects suggests that the C-3 position is the most likely site for electrophilic attack. The strong activating effect of the C-4 methoxy group directs electrophiles to its ortho positions (C-3 and C-5). While the C-5 position is already substituted with a bromine atom, the C-3 position is sterically accessible and electronically activated.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Electronic Effects of Substituents | Predicted Outcome |
|---|---|---|
| C-3 | Activated by C-4 methoxy (+M); Deactivated by pyridine N (-I) | Most probable site for electrophilic attack. |
| C-6 | Deactivated by pyridine N (-I); Weakly deactivated by C-2 hydroxymethyl (-I) | Less probable site due to strong deactivation by the adjacent nitrogen. |
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently activated towards nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, as the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate. echemi.com In this compound, the bromine atom at the C-5 position is not at a typically activated site for SNAr. However, the positions activated for nucleophilic attack are C-2 and C-6.
The bromine atom at C-5 could potentially be a leaving group in a nucleophilic aromatic substitution reaction, although this position is less favored than the C-2 or C-4 positions. echemi.com The success of such a substitution would likely require harsh reaction conditions or the use of a strong nucleophile. Studies on related bromopyridines have shown that nucleophilic displacement of a bromide at various positions is possible, though rates and yields are highly dependent on the specific reaction conditions and the nature of the nucleophile.
A more plausible scenario for SNAr on this molecule would involve modification of the hydroxymethyl group to a better leaving group, followed by intramolecular nucleophilic attack, or intermolecular substitution at the C-2 or C-6 positions if a suitable leaving group were present there. Given the current structure, direct intermolecular SNAr is predicted to be challenging at the C-5 position.
Predicted Reactivity in Nucleophilic Aromatic Substitution
| Position of Leaving Group | Activating/Deactivating Factors | Predicted Reactivity |
|---|---|---|
| C-5 (Bromo) | Not an electronically favored position for SNAr. | Substitution is unlikely under standard conditions but might be possible with strong nucleophiles or under forcing conditions. |
| C-2/C-6 | Electronically favored positions for SNAr. | If a suitable leaving group were present, these positions would be highly reactive towards nucleophiles. |
Multi-component Reactions and Complex Cyclizations Involving the Compound
The functional group array of this compound makes it a potentially valuable building block in multi-component reactions (MCRs) and a precursor for the synthesis of complex fused heterocyclic systems through cyclization strategies.
Multi-component Reactions (MCRs)
MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov While there is no specific literature detailing the use of this compound in MCRs, its structure suggests several possibilities. The pyridine nitrogen can act as a nucleophile or a basic site, the hydroxymethyl group can be a nucleophile or be oxidized to an aldehyde to participate as an electrophile, and the bromo substituent provides a handle for cross-coupling reactions, which can be integrated into MCR sequences.
For instance, the bromo group could undergo a transition-metal-catalyzed cross-coupling reaction as part of an MCR, a strategy that has been employed in the synthesis of various complex heterocyclic scaffolds. Alternatively, the hydroxymethyl group could be oxidized to the corresponding aldehyde, which could then participate in well-known MCRs such as the Ugi or Passerini reactions to generate peptide-like structures. mdpi.com
Potential Roles in Multi-component Reactions
| Functional Group | Potential Role in MCR | Example Reaction Type |
|---|---|---|
| Pyridine Nitrogen | Nucleophile, Base | Aza-Diels-Alder, Hantzsch-type reactions |
| Hydroxymethyl | Nucleophile, Precursor to Electrophile (aldehyde) | Ugi, Passerini, Biginelli reactions (after oxidation) |
| Bromo | Handle for Cross-Coupling | Suzuki, Heck, Sonogashira couplings integrated with MCRs |
Complex Cyclizations
The 2-(hydroxymethyl)pyridine moiety is a key structural motif for the synthesis of fused-ring systems through intramolecular cyclization reactions. The proximity of the hydroxymethyl group to the pyridine nitrogen allows for the formation of five- or six-membered rings.
One plausible cyclization strategy would involve the reaction of the hydroxymethyl group with a substituent introduced at the C-3 position. For example, if an electrophilic substitution at C-3 introduces a group containing a nucleophilic center, subsequent intramolecular cyclization could lead to the formation of a furo[2,3-b]pyridine (B1315467) or a related heterocyclic system.
Another approach could involve the conversion of the hydroxymethyl group into a leaving group (e.g., a tosylate or a halide). Subsequent intramolecular nucleophilic attack by a suitably positioned nucleophile on the pyridine ring or a side chain could lead to the formation of a variety of bicyclic structures. The bromo substituent at C-5 could also be utilized in cyclization reactions, for example, through an intramolecular Heck reaction if an appropriate alkene side chain is introduced elsewhere on the molecule.
Plausible Intramolecular Cyclization Strategies
| Reaction Type | Functional Groups Involved | Resulting Fused Ring System (Example) |
|---|---|---|
| Nucleophilic Attack | C-2 Hydroxymethyl (as nucleophile), Electrophilic center at C-3 | Furo[2,3-b]pyridine |
| SN2 Displacement | C-2 Hydroxymethyl (converted to leaving group), Nucleophile at C-3 | Pyrido-oxazine derivative |
| Heck Cyclization | C-5 Bromo, Alkene side chain | Fused carbocycle |
Application As a Versatile Synthetic Intermediate and Building Block
Role in the Construction of Advanced Heterocyclic Systems
There is no specific information available in peer-reviewed literature detailing the role of (5-Bromo-4-methoxypyridin-2-yl)methanol in the construction of advanced or fused heterocyclic systems. Chemical suppliers list it under the category of heterocyclic building blocks, but without citing specific synthetic examples or transformations. ambeed.combldpharm.com
Utilization in the Design and Chemical Synthesis of Medicinal Chemistry Scaffolds
The compound is marketed as a scaffold for medicinal chemistry, implying its use in the synthesis of potentially bioactive molecules. lookchem.comevitachem.com However, specific studies demonstrating its incorporation into novel pharmaceutical scaffolds are not present in the available literature.
Preparation of Novel Pyridine-Based Chemical Scaffolds for Library Synthesis
No public research could be identified that describes the use of this compound in the preparation of pyridine-based chemical libraries for high-throughput screening or drug discovery.
Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration
There are no available SAR studies that utilize this compound as a starting material or core scaffold. Consequently, no data exists in the public domain on how derivatization of this specific molecule influences biological activity.
Contributions to Agrochemical and Material Science Chemistry
While suppliers suggest its potential application in agrochemical and material science chemistry, no concrete research, patents, or publications were found to substantiate these claims. cymitquimica.comambeed.com The general utility of pyridine (B92270) derivatives in these fields is well-established, but specific contributions from this compound are not documented.
Precursor for Polymer and Advanced Organic Material Monomers
Similarly, there is no evidence in the available literature or patent databases to indicate that this compound has been used as a monomer or precursor for the synthesis of polymers or other advanced organic materials. bldpharm.comfluorochem.co.uk
Spectroscopic Characterization and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of (5-Bromo-4-methoxypyridin-2-yl)methanol by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific, experimentally-derived spectra for this exact compound are not widely published, the expected chemical shifts and multiplicities can be reliably predicted based on its structure and data from analogous compounds. osti.govrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two aromatic protons on the pyridine (B92270) ring are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C6 position (adjacent to the nitrogen) would likely resonate at a lower field than the proton at the C3 position. The methoxy (B1213986) group protons (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.1 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) will also appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable), and the hydroxyl proton (-OH) will present as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (typically 100-160 ppm). The carbon bearing the bromine atom (C5) and the carbon bearing the methoxy group (C4) will be significantly influenced by these substituents. The C2 and C6 carbons, being adjacent to the electronegative nitrogen atom, will appear downfield. The methoxy carbon and the methylene carbon will have characteristic shifts in the upfield region.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of proton and carbon signals. A COSY spectrum would confirm couplings between protons (though minimal in this specific structure), while an HSQC spectrum would directly correlate each proton signal with its attached carbon atom, confirming the C-H connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure and data from analogous compounds. osti.govrsc.org
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| H-3 | ~7.0 ppm (s, 1H) | ~110 ppm |
| H-6 | ~8.3 ppm (s, 1H) | ~150 ppm |
| -CH₂OH | ~4.7 ppm (s, 2H) | ~64 ppm |
| -OCH₃ | ~3.9 ppm (s, 3H) | ~56 ppm |
| -OH | Variable (broad s, 1H) | - |
| C-2 | - | ~160 ppm |
| C-4 | - | ~165 ppm |
| C-5 | - | ~108 ppm |
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₇H₈BrNO₂.
The molecular ion peak (M⁺) in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (M⁺ and M+2⁺), a signature pattern for a monobrominated compound.
Electron ionization (EI) would likely lead to predictable fragmentation patterns. Common fragmentation pathways would include the loss of the hydroxymethyl radical (•CH₂OH, -31 Da), the loss of a methoxy radical (•OCH₃, -31 Da), or the cleavage of a methyl radical from the ether (•CH₃, -15 Da).
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Calculated values based on the molecular formula C₇H₈BrNO₂.
| Ion | Calculated m/z | Description |
| [M(⁷⁹Br)]⁺ | 216.9760 | Molecular ion with ⁷⁹Br isotope |
| [M(⁸¹Br)]⁺ | 218.9740 | Molecular ion with ⁸¹Br isotope |
| [M+H]⁺ (⁷⁹Br) | 217.9838 | Protonated molecular ion (ESI/CI) |
| [M+H]⁺ (⁸¹Br) | 219.9818 | Protonated molecular ion (ESI/CI) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy ether would be observed around 1200-1250 cm⁻¹, and the C-O stretch of the primary alcohol would appear near 1050 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, below 700 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic/Alkyl C-H | C-H Stretch | 2850-3100 |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |
| Methoxy Ether (-OCH₃) | C-O Stretch | 1200-1250 |
| Primary Alcohol (-CH₂OH) | C-O Stretch | ~1050 |
| Bromoalkane (-Br) | C-Br Stretch | 500-700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The substituted pyridine ring in this compound constitutes the primary chromophore. Pyridine and its derivatives typically exhibit absorption maxima (λmax) in the UV region, corresponding to π → π* and n → π* transitions. sielc.comresearchgate.net The presence of substituents like bromo and methoxy groups, which act as auxochromes, can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) compared to unsubstituted pyridine. acs.org The UV-Vis spectrum would be useful for quantitative analysis and for monitoring reactions involving the pyridine ring system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. A successful single-crystal X-ray diffraction analysis of this compound would confirm its atomic connectivity and reveal its conformation in the solid state. However, a review of publicly available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this specific compound has not yet been reported. mdpi.comresearchgate.net
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, TLC)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The spots can be visualized under UV light due to the UV-active pyridine ring.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be most suitable for assessing the purity of this compound. ptfarm.pl This would typically involve a C18 column as the stationary phase and a mobile phase of acetonitrile (B52724) and water, often with a buffer or acid modifier like formic acid or trifluoroacetic acid. Detection would likely be performed using a UV detector set to a wavelength where the compound strongly absorbs.
Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. The hydroxyl group may require derivatization (e.g., silylation) to improve its volatility and peak shape.
These chromatographic methods are fundamental for ensuring the purity of a sample, which is a prerequisite for obtaining reliable data from other spectroscopic techniques.
Computational and Theoretical Chemistry Studies on 5 Bromo 4 Methoxypyridin 2 Yl Methanol
Quantum Chemical Calculations (e.g., DFT, electronic structure, molecular orbitals)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (5-Bromo-4-methoxypyridin-2-yl)methanol. DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. scispace.com
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. core.ac.uk For similar pyridine (B92270) derivatives, DFT calculations have been used to determine these values, which typically fall in the range of 4-5 eV. core.ac.uk
Furthermore, the distribution of these orbitals provides insight into reactive sites. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy (B1213986) group, while the LUMO would be distributed across the ring, with significant contributions from the bromine atom, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and methanol (B129727) groups, indicating their roles as hydrogen bond acceptors.
Illustrative Data from DFT Calculations:
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability, reactivity |
| Dipole Moment | 2.5 D | Polarity, intermolecular interactions |
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling and conformational analysis are used to explore the different spatial arrangements (conformers) of this compound and their relative energies.
The primary sources of conformational flexibility in this molecule are the rotation around the C2-C(methanol) bond and the C4-O(methoxy) bond. A potential energy surface scan can be performed by systematically rotating these dihedral angles to identify low-energy conformers. Studies on substituted piperidines and other heterocyclic systems have demonstrated that the conformational preferences can be influenced by subtle electrostatic interactions and intramolecular hydrogen bonding. nih.govnih.gov
For this compound, a key interaction to investigate would be a potential intramolecular hydrogen bond between the hydroxyl hydrogen of the methanol group and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group. The presence of such a bond would significantly stabilize a particular conformation, influencing its reactivity and interaction with biological targets. Molecular mechanics calculations, often used for their computational efficiency, can provide a good initial survey of the conformational landscape. nih.gov
Key Rotatable Bonds and Potential Conformations:
| Rotatable Bond | Description | Potential Low-Energy Conformations |
| Pyridine-CH₂OH | Rotation of the methanol group | Orientations where the OH group is directed toward or away from the ring nitrogen. |
| Pyridine-OCH₃ | Rotation of the methoxy group | Planar and non-planar arrangements relative to the pyridine ring. |
Prediction of Spectroscopic Properties via Computational Methods
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. acs.org These calculated shifts, when compared to experimental data (if available), can help confirm the structure and assign specific resonances. The calculations would predict distinct chemical shifts for the protons on the pyridine ring, the methoxy group, and the methylene (B1212753) group of the methanol substituent.
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical infrared (IR) spectrum. This calculated spectrum can be compared with experimental data to identify characteristic vibrational modes. scispace.comresearchgate.net Key predicted peaks would include the O-H stretching of the alcohol, C-H stretching from the aromatic ring and methyl groups, C-O stretching of the ether and alcohol, and vibrations associated with the pyridine ring.
Predicted Spectroscopic Data (Illustrative):
| Spectroscopy | Predicted Feature | Corresponding Functional Group |
| ¹H NMR | δ 7.5-8.5 ppm | Aromatic protons (pyridine ring) |
| ¹H NMR | δ 4.0-4.5 ppm | Methylene protons (-CH₂OH) |
| ¹H NMR | δ 3.8-4.2 ppm | Methoxy protons (-OCH₃) |
| ¹³C NMR | δ 150-165 ppm | C-Br and C-O carbons of the ring |
| IR | ~3400 cm⁻¹ | O-H stretch (alcohol) |
| IR | ~1100 cm⁻¹ | C-O stretch (ether) |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches
Computational chemistry is invaluable for investigating potential reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. nih.gov For this compound, which is often used as an intermediate in synthesis, computational studies could elucidate the mechanisms of its formation or subsequent reactions.
For example, in a Suzuki coupling reaction where the bromine atom is replaced, DFT calculations can model the entire catalytic cycle. core.ac.uk This involves calculating the energies of the reactants, intermediates, transition states, and products for each step (e.g., oxidative addition, transmetalation, reductive elimination). By identifying the highest energy barrier in this pathway (the rate-determining step), researchers can understand the kinetics of the reaction and optimize conditions. mdpi.com The geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes.
In Silico Screening and Library Design for Chemical Space Exploration
This compound serves as a scaffold that can be elaborated into a library of related compounds for drug discovery. In silico screening techniques use computational models to predict the biological activity or other properties of these potential derivatives before they are synthesized. malariaworld.orgtandfonline.comresearchgate.net
Starting with the core structure of this compound, a virtual library can be generated by computationally substituting various functional groups at different positions (e.g., replacing the bromine or modifying the methanol group). These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity. nih.gov This process helps prioritize which derivatives are most likely to be active and should be synthesized for experimental testing. Properties such as ADME (absorption, distribution, metabolism, and excretion) can also be predicted computationally to assess the drug-likeness of the designed compounds. auctoresonline.org
Future Research Directions and Emerging Trends
Development of Highly Efficient and Sustainable Synthesis Routes for the Compound and its Derivatives
The demand for environmentally benign and efficient chemical processes is driving innovation in the synthesis of heterocyclic compounds like pyridine (B92270) derivatives. ijnrd.org Future research will likely focus on moving beyond traditional multi-step, high-temperature syntheses towards more sustainable alternatives.
Key areas of development include:
Catalyst Innovation : Research is increasingly focused on novel catalytic systems that offer high yields and selectivity under mild conditions. researchgate.net This includes the use of heterogeneous catalysts like solid-supported reagents, zeolites, and metal-organic frameworks (MOFs), which simplify product purification and allow for catalyst recycling. numberanalytics.com For the synthesis of (5-Bromo-4-methoxypyridin-2-yl)methanol derivatives, this could involve developing catalysts that are robust and resistant to poisoning by the pyridine nitrogen. numberanalytics.com Nanocatalysis, employing magnetic nanoparticles, also presents a promising avenue for creating easily separable and reusable catalysts. nih.govresearchgate.net
Green Chemistry Principles : The application of green chemistry principles is paramount. This involves using less hazardous solvents (or solvent-free conditions), reducing energy consumption, and improving atom economy. sci-hub.se Multicomponent reactions (MCRs), which allow the construction of complex molecules like substituted pyridines in a single step from three or more starting materials, are particularly attractive for their efficiency and reduced waste generation. nih.govijnrd.org
C-H Functionalization : Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. researchgate.net Future work could explore the selective C-H activation of the pyridine ring of this compound to introduce new functional groups, bypassing more traditional and often less efficient cross-coupling reactions. chemrxiv.org
| Synthesis Strategy | Key Advantages | Relevance to this compound |
| Heterogeneous Catalysis | Catalyst recyclability, ease of separation, improved sustainability. numberanalytics.com | Development of solid-supported catalysts for cleaner synthesis of derivatives. |
| Multicomponent Reactions | High efficiency, reduced waste, step economy. nih.gov | Rapid assembly of diverse libraries of related pyridine structures. |
| Direct C-H Functionalization | Atom economy, shorter synthetic routes, avoids pre-functionalization. researchgate.net | Introducing new substituents onto the pyridine core with high precision. |
Exploration of Novel Reactivity Patterns and Catalysis for Pyridine Systems
The electron-deficient nature of the pyridine ring presents both challenges and opportunities for its functionalization. researchgate.net The substituent pattern of this compound—an electron-donating methoxy (B1213986) group and an electron-withdrawing bromine atom—creates a unique electronic landscape that can be exploited for selective chemical transformations.
Future research will likely investigate:
Regioselective Functionalization : Developing catalytic systems that can selectively target specific positions on the pyridine ring is a major goal. researchgate.net While pyridine typically undergoes nucleophilic substitution at the C2 and C4 positions, recent advances have enabled functionalization at the more challenging C3 (meta) and C4 (para) positions. nih.govacs.orgresearchgate.net Research could focus on leveraging the existing substituents of this compound to direct new functional groups to the remaining open positions on the ring.
Photocatalysis and Electrocatalysis : These methods offer mild and highly selective ways to generate reactive intermediates, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net The unique reactivity of pyridinyl radicals, generated via single-electron reduction, can be harnessed to achieve novel C-C bond formations. researchgate.net
Tuning Reactivity : The electronic properties and, consequently, the reactivity of pyridine-containing molecules can be precisely controlled by modifying the substituents on the ring. nih.govrsc.org Systematic studies on derivatives of this compound could establish clear structure-activity relationships, guiding the design of new catalysts or functional molecules where the pyridine core's electronic character is a key performance parameter. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals. sci-hub.seacs.org This technology offers significant advantages in terms of safety, scalability, reproducibility, and process control. sci-hub.se
Emerging trends in this area include:
Continuous Flow Synthesis : Implementing the synthesis of this compound and its derivatives in continuous flow reactors, potentially coupled with microwave irradiation, can lead to significantly higher yields and shorter reaction times. technologynetworks.combeilstein-journals.org Flow chemistry is particularly well-suited for handling hazardous reagents or unstable intermediates safely by minimizing the volume of reactive material at any given time. acs.org
Automated Synthesis Platforms : The integration of robotics and software with chemical synthesis allows for the high-throughput creation and screening of compound libraries. nih.gov Automated platforms, some using pre-packaged reagent cartridges, can perform multi-step syntheses and purifications with minimal human intervention. researchgate.netyoutube.com Such systems could be employed to rapidly generate a diverse library of derivatives from this compound for screening in drug discovery or materials science applications. researchgate.net
Real-time Analysis and Optimization : Flow systems can be integrated with in-line analytical techniques (e.g., LC-MS, NMR) to enable real-time reaction monitoring and automated optimization of process parameters like temperature, pressure, and residence time. nih.gov
New Applications in Functional Materials and Supramolecular Chemistry
Pyridine derivatives are versatile building blocks for a wide range of functional materials due to their ability to coordinate with metal ions and participate in non-covalent interactions. mdpi.comontosight.ai The specific functionalities of this compound make it an attractive candidate for incorporation into advanced materials.
Potential future applications include:
Metal-Organic Frameworks (MOFs) and Coordination Polymers : The pyridine nitrogen and the hydroxyl group of the methanol (B129727) substituent can act as ligands to coordinate with metal centers, forming extended structures like MOFs. mdpi.com The bromo and methoxy groups can be used to tune the steric and electronic properties of the resulting framework, influencing its porosity, stability, and catalytic activity.
Supramolecular Assemblies : The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking makes it a valuable component in supramolecular chemistry. Derivatives of this compound could be designed to self-assemble into complex, ordered structures with novel functions.
Sensors and Electronic Materials : Pyridine-based systems are being explored for use in chemical sensors and conductive materials. acs.org For instance, pyridine derivatives have been incorporated into conductive hydrogels for use in flexible wearable sensors that can detect both strain and temperature. acs.org The specific electronic profile of this compound could be harnessed to create materials with tailored sensory or conductive properties.
Advanced Computational Design of Derivatives with Tailored Chemical Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental efforts. mdpi.com For a molecule like this compound, computational methods can accelerate the discovery of derivatives with optimized characteristics for specific applications.
Key computational approaches include:
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic structures, heats of formation, and reaction pathways for derivatives. researchgate.net This allows researchers to predict the stability, reactivity, and potential energy profiles of novel compounds before committing to their synthesis. researchgate.netresearchgate.net
Molecular Docking and Dynamics : In the context of drug discovery, computational screening can predict how well a library of virtual derivatives binds to a biological target, such as an enzyme or receptor. researchgate.netelsevierpure.com Molecular dynamics simulations can further elucidate the stability and nature of the ligand-protein interactions over time. researchgate.net This approach can be used to design derivatives of this compound as potential therapeutic agents. nih.govarabjchem.orgrsc.org
In Silico Screening for Materials Properties : Computational models can predict the physical and chemical properties of materials incorporating these pyridine derivatives. This allows for the virtual design and screening of compounds for applications in electronics, catalysis, or as high-energy materials, thereby prioritizing the most promising candidates for synthesis. researchgate.net
Q & A
Q. What are the established synthetic routes for (5-Bromo-4-methoxypyridin-2-yl)methanol?
The synthesis typically involves functionalization of a pyridine core. A common approach includes:
- Starting Materials : 5-Bromo-4-methoxy-2-methylpyridine or similar precursors.
- Oxidation/Functionalization : Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation. For example, formaldehyde in basic conditions (e.g., NaOH) may be used to introduce the alcohol moiety .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.
- Validation : Confirmation via -NMR (e.g., hydroxymethyl proton at δ ~4.6 ppm) and mass spectrometry (MW: 218.05 g/mol) .
Q. How is the structure of this compound validated experimentally?
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) provides unambiguous confirmation of the molecular geometry, including bond angles and Br/OMe positioning .
- Spectroscopy :
- - and -NMR to verify substituent integration (e.g., methoxy at δ ~3.9 ppm, bromine-induced deshielding).
- IR spectroscopy for OH (broad ~3200–3600 cm) and C-O (methoxy) stretches.
- Elemental Analysis : Confirms empirical formula (CHBrNO) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Optimize geometry (Gaussian/B3LYP) to assess nucleophilic/electrophilic sites. The bromine atom shows high electrophilicity for Suzuki-Miyaura couplings.
- Docking Studies : Predict binding affinities in medicinal chemistry applications (e.g., enzyme active sites).
- Experimental Correlation : Compare computational predictions with Pd-catalyzed coupling yields (e.g., with aryl boronic acids) .
Q. How are contradictions in spectroscopic or crystallographic data resolved?
Q. What role does this compound play in medicinal chemistry research?
- Building Block : Used to synthesize pyridine-containing pharmacophores (e.g., kinase inhibitors or antimicrobial agents).
- Biological Probes : The bromine atom enables -radiolabeling for PET imaging studies.
- Case Study : Analogous compounds (e.g., (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol) show antimicrobial activity via thymidylate synthase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
